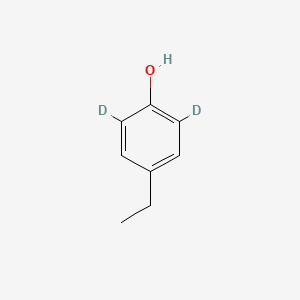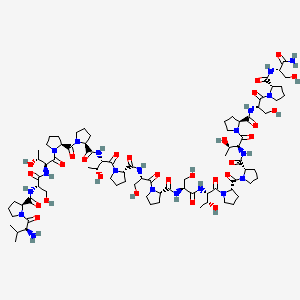
GePhos1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GePhos1 is a novel compound known as a phosphorylation targeting chimera (PhosTAC). It is designed to target the epidermal growth factor receptor (EGFR) and induce its dephosphorylation. This compound has shown potential in inhibiting cancer cell proliferation by modulating the phosphorylation state of EGFR .
Preparation Methods
The synthesis of GePhos1 involves the use of a heterobifunctional approach, combining receptor tyrosine kinase inhibitors (RTKIs) and active dephosphorylation by phosphatases . The specific synthetic routes and reaction conditions are proprietary and detailed in scientific publications . Industrial production methods for this compound are not widely documented, as it is primarily used in research settings.
Chemical Reactions Analysis
GePhos1 undergoes dephosphorylation reactions, specifically targeting the phosphorylation sites on EGFR . Common reagents used in these reactions include tyrosine phosphatases such as PTPN2 . The major products formed from these reactions are dephosphorylated EGFR proteins, which exhibit reduced signaling activity .
Scientific Research Applications
GePhos1 has been extensively studied for its applications in cancer research. It has shown promise in inhibiting the proliferation of cancer cells by targeting and dephosphorylating EGFR . This compound is also being explored for its potential in treating other diseases where EGFR signaling plays a crucial role . Additionally, this compound is used in phosphoproteomic studies to understand the differential signaling pathways affected by its action .
Mechanism of Action
GePhos1 exerts its effects by binding to EGFR and recruiting tyrosine phosphatases such as PTPN2 . This leads to the dephosphorylation of EGFR at specific sites, thereby inhibiting its downstream signaling pathways . The molecular targets involved include the phosphorylation sites on EGFR, such as pY1068 and pY845 .
Comparison with Similar Compounds
GePhos1 is unique in its dual inhibitory approach, combining the effects of RTKIs and active dephosphorylation by phosphatases . Similar compounds include other PhosTACs like GePhos3, GePhos6, and GePhos9, which also target EGFR but may have different linker lengths or binding affinities . Another related compound is ithis compound, which lacks the ability to recruit phosphatases and serves as a control in experiments .
Properties
Molecular Formula |
C63H75ClFN7O13 |
|---|---|
Molecular Weight |
1192.8 g/mol |
IUPAC Name |
[(1R)-1-[3-[2-[[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropyl]amino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C63H75ClFN7O13/c1-8-45(42-33-56(80-5)60(82-7)57(34-42)81-6)62(75)72-25-10-9-15-50(72)63(76)85-51(20-16-40-17-21-52(77-2)53(31-40)78-3)41-13-11-14-44(32-41)84-38-58(73)66-23-22-59(74)71-28-26-70(27-29-71)24-12-30-83-55-36-46-49(37-54(55)79-4)67-39-68-61(46)69-43-18-19-48(65)47(64)35-43/h11,13-14,17-19,21,31-37,39,45,50-51H,8-10,12,15-16,20,22-30,38H2,1-7H3,(H,66,73)(H,67,68,69)/t45-,50-,51+/m0/s1 |
InChI Key |
WZGZVHMLXIWLRW-XJMRKHOFSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCC(=O)N5CCN(CC5)CCCOC6=C(C=C7C(=C6)C(=NC=N7)NC8=CC(=C(C=C8)F)Cl)OC |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCC(=O)N5CCN(CC5)CCCOC6=C(C=C7C(=C6)C(=NC=N7)NC8=CC(=C(C=C8)F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)







![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)


![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
